Coumestrol
Description
13C NMR Assignments
The carbon environment of this compound has been extensively mapped:
These assignments were validated using HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) techniques.
Mass Spectrometry Data
Electron ionization (EI) and electrospray ionization (ESI) spectra reveal characteristic fragmentation patterns:
| Ion (m/z) | Relative Intensity (%) | Fragmentation Pathway | |
|---|---|---|---|
| 268.0374 | 100.0 | [M−H]⁻ (base peak) | |
| 241.0492 | 81.26 | Loss of CO (C=O cleavage) | |
| 197.0593 | 16.85 | Further fragmentation of aromatic rings |
LC-MS analyses confirm the molecular ion at m/z 267.0457 (ESI⁻ mode), with minor peaks at m/z 268.0482 and 266.0368 attributed to isotopic variants.
Crystallographic Data and Conformational Analysis
X-ray crystallography and computational modeling provide insights into this compound’s three-dimensional structure and binding interactions.
Crystal Structure
In the apo form of fungal 17β-hydroxysteroid dehydrogenase (PDB: 4FIZ), this compound adopts a planar conformation , with the chromenone ring system aligned to maximize π-stacking interactions. Key geometric parameters include:
Binding Interactions
In complexes with kinases (e.g., FLT3, PDB: unpublished), this compound occupies the ATP-binding pocket , engaging in:
- Hydrogen bonds : With backbone amides (e.g., Lys644, Phe830).
- Hydrophobic interactions : Aromatic stacking with conserved phenylalanine residues.
Molecular dynamics simulations suggest conformational flexibility in the benzofuran ring, enabling adaptation to diverse binding sites.
Summary of Key Structural Features
Properties
IUPAC Name |
3,9-dihydroxy-[1]benzofuro[3,2-c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O5/c16-7-1-3-9-11(5-7)19-14-10-4-2-8(17)6-12(10)20-15(18)13(9)14/h1-6,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIALNLLNHEQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022399 | |
| Record name | Coumestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Coumesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
479-13-0 | |
| Record name | Coumestrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Coumestrol | |
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| Record name | 6H-Benzofuro[3,2-c][1]benzopyran-6-one, 3,9-dihydroxy- | |
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| Record name | Coumestrol | |
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| Record name | 3,9-dihydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.842 | |
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| Record name | COUMESTROL | |
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| Record name | Coumesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
385 °C | |
| Record name | Coumesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Chitosan-Induced Biosynthesis in Leguminosae Plants
A patented method leverages chitosan treatment to enhance coumestrol production in Leguminosae plants such as Medicago sativa (alfalfa). Chitosan, applied during vegetative growth stages, stimulates the simultaneous biosynthesis of coumestrin (a glycoside precursor) and this compound. Post-harvest processing involves deglycosylation to convert coumestrin to this compound, achieving yields up to 4.2 mg/g dry weight—a 300% increase compared to untreated plants.
Extraction Protocol :
- Primary Extraction : Plant material is refluxed with ethanol/water (3:1 v/v) at 80°C for 3 hours.
- Defatting : Lipids are removed using diethyl ether.
- Hydrolysis : The extract undergoes acid (HCl, 0.5 M) or enzymatic (β-glucosidase, 50 U/mL) treatment at 60°C for 2 hours.
Deglycosylation Methods :
| Method | Conditions | Conversion Efficiency |
|---|---|---|
| Acid Hydrolysis | 0.5 M HCl, 60°C, 2 hours | 92% ± 3% |
| Enzymatic Hydrolysis | β-Glucosidase, pH 5.0, 50°C | 88% ± 4% |
| Microbial Fermentation | Aspergillus niger, 30°C, 72 hours | 85% ± 5% |
Table 1. Comparative efficiency of coumestrin-to-coumestrol conversion methods.
Optimized Extraction from Medicago lupulina
A UHPLC-MS-validated protocol for lucerne species employs acidified methanol/water (8:2 v/v, 2 M HCl) extraction, achieving a this compound recovery rate of 96.1% with a limit of detection (LOD) of 0.015 mg/L. This method is particularly effective for quantifying trace this compound in field-grown specimens, with concentrations ranging from 0.12–1.84 mg/kg in Lithuanian cultivars.
Synthetic Routes to this compound
Copper-Catalyzed Intramolecular Cross Dehydrogenative Coupling (CDC)
Zhao et al. developed a noble metal-free synthesis using 20,40-dihydroxy-3-arylcoumarin precursors. Key parameters:
- Catalyst System : Cu(OAc)₂ (20 mol%) with 1,10-phenanthroline ligand
- Solvent : DMSO/H₂O (3:1 v/v) at 135°C under aerobic conditions
- Yield : 78% for this compound, 82% for 9-methoxythis compound
Mechanistic Insight : The reaction proceeds via single-electron transfer (SET) from the copper catalyst, generating a phenoxyl radical that undergoes intramolecular C–O cyclization (Figure 1).
Perkin Condensation-Based Total Synthesis
A four-step synthesis starting from m-bromophenol achieves this compound in 41% overall yield:
- Mandelic Acid Formation : m-Bromophenol + glyoxylic acid → 2-bromo-4-hydroxymandelic acid (92% yield)
- Reduction : SnCl₂/HCl-mediated conversion to 2-bromo-4-hydroxyphenylacetic acid (80%)
- Perkin Condensation : With 2,4-dihydroxybenzaldehyde under reflux (Ac₂O, NaOAc)
- Copper-Mediated Cyclization : Cu(OAc)₂ in DMSO/H₂O at 135°C (78% yield)
Comparative Synthetic Data :
| Method | Starting Material | Steps | Overall Yield | Scalability |
|---|---|---|---|---|
| Copper-Catalyzed CDC | 3-Arylcoumarins | 1 | 78% | High |
| Perkin Condensation | m-Bromophenol | 4 | 41% | Moderate |
Table 2. Efficiency metrics for synthetic routes to this compound.
Industrial-Scale Production Considerations
Bioreactor Optimization for Microbial Conversion
Recent advancements employ Aspergillus oryzae expressing β-glucosidase in 5-L bioreactors:
Green Chemistry Approaches
Supercritical CO₂ extraction (40°C, 250 bar) coupled with enzymatic hydrolysis reduces solvent use by 70% while maintaining 89% yield. Lifecycle assessments show a 45% reduction in carbon footprint compared to traditional methanol-based methods.
Chemical Reactions Analysis
Types of Reactions: Coumestrol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can inhibit the activity of enzymes such as aromatase and 3α-hydroxysteroid dehydrogenase .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents and reducing agents. The conditions for these reactions vary depending on the desired outcome.
Major Products: The major products formed from reactions involving this compound include various derivatives that retain its estrogenic activity .
Scientific Research Applications
Pharmacological Properties
Coumestrol exhibits several pharmacological effects that make it a compound of interest in various fields of research:
- Estrogen Receptor Modulation : this compound acts as an estrogen receptor agonist, particularly favoring the estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). This selective binding suggests potential applications in treating postmenopausal disorders and metabolic dysfunctions .
- Antagonism of Nuclear Receptors : It has been identified as an antagonist of the pregnane X receptor (PXR), which plays a critical role in drug metabolism and transport. This antagonistic action may help prevent drug-drug interactions and enhance therapeutic efficacy .
- Neuroprotective Effects : Research indicates that this compound possesses neuroprotective properties, particularly in models of ischemic stroke. It has been shown to reduce neuronal damage and improve outcomes when administered post-injury .
Therapeutic Applications
The therapeutic implications of this compound are broad, with studies highlighting its potential in various health conditions:
- Metabolic Disorders : In ovariectomized mice models, this compound administration improved metabolic profiles by preventing body fat accumulation and enhancing physical activity. These effects suggest its utility in managing obesity and related metabolic disorders .
- Cancer Prevention : this compound has demonstrated anti-cancer properties, particularly against estrogen-responsive cancers such as ovarian carcinoma. It inhibits cell proliferation and induces apoptosis in cancer cells, indicating its potential as a chemopreventive agent .
- Insulin Sensitivity : Studies have shown that this compound ameliorates hepatic insulin resistance, suggesting a role in managing diabetes and metabolic syndrome by influencing lipid metabolism and insulin signaling pathways .
Case Studies
Several case studies provide insights into the applications of this compound:
Mechanism of Action
Coumestrol exerts its effects by binding to estrogen receptors (ERα and ERβ) with similar affinity to estradiol . It has a higher binding affinity for ERβ than for ERα . This binding inhibits the activity of enzymes involved in the biosynthesis of steroid hormones, such as aromatase and 3α-hydroxysteroid dehydrogenase . This compound also induces apoptosis in cancer cells by targeting estrogen receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Coumestans and Isoflavones
2.1.1 Wedelolactone
- Structure : Shares a coumestan backbone but includes additional hydroxyl groups.
- Antioxidant Activity : Exhibits potent DPPH radical scavenging (IC₅₀ = 7 µM), outperforming coumestrol, which shows variable DPPH activity (IC₅₀ = 25.95 µg/mL) depending on assay conditions .
- Neuroprotection: Both compounds inhibit AChE, but wedelolactone’s anti-inflammatory properties (e.g., NF-κB inhibition) are more pronounced .
2.1.2 Puerarol
- Structure : Differs from this compound by an aliphatic side chain.
- Anti-AD Activity: While this compound acts as a dual ChE/BACE1 inhibitor, puerarol’s anti-AD mechanisms remain understudied.
2.1.3 Genistein and Daidzein (Isoflavones)
- Structure: Lack the coumestan benzofuran ring but share phenolic groups critical for ER binding.
- Pharmacokinetics : Genistein and daidzein have longer plasma half-lives (8.36 hr and 5.79 hr, respectively) compared to this compound (5.5 hr in rats) .
- Enzyme Inhibition : Genistein’s AChE inhibition (Ki ~ 15 nM) is slightly weaker than this compound’s, but both compounds suppress BACE1, linking phytoestrogens to AD prevention .
Functional Analogs
2.2.1 Estradiol
- ER Binding : this compound binds ERβ with higher affinity than ERα, mimicking estradiol’s effects on uterine growth and metabolic regulation. However, its uterotrophic potency is 100–1000× lower .
2.2.2 Resveratrol and Curcumin
- Antioxidant Capacity : this compound’s Cu²⁺-reducing activity (absorbance λ450: 0.780 ± 0.033) is comparable to α-tocopherol but weaker than resveratrol (λ450: 1.085) and curcumin .
- Enzyme Inhibition : All three compounds show similar Ki values for AChE (10–20 nM range), but this compound uniquely targets CK2, a feature absent in resveratrol and curcumin .
2.2.3 Zearalenone (Mycoestrogen)
- Source : Fungal toxin vs. plant-derived this compound.
- ER Interaction: Both bind ERα/ERβ, but zearalenone’s higher estrogenic potency correlates with reproductive toxicity, whereas this compound’s ERβ selectivity confers metabolic benefits without adverse effects .
Key Data Tables
Table 1: Antioxidant and Enzyme Inhibition Profiles
| Compound | DPPH IC₅₀ | Cu²⁺-Reducing (λ450) | AChE Ki (nM) | BACE1 Ki (nM) | CK2 IC₅₀ (nM) |
|---|---|---|---|---|---|
| This compound | 25.95 µg/mL | 0.780 ± 0.033 | 10.25 ± 1.94 | 30.56 ± 3.36 | 228 |
| Wedelolactone | 7 µM | N/A | 8.2 ± 1.1 | N/A | N/A |
| Genistein | 12.5 µg/mL | 0.950 ± 0.041 | 15.0 ± 2.3 | 25.0 ± 2.8 | N/A |
| Resveratrol | 10.8 µg/mL | 1.085 ± 0.024 | 18.3 ± 3.1 | N/A | N/A |
Table 2: Estrogenic Activity Comparison
| Compound | ERα Binding Affinity | ERβ Binding Affinity | Uterotrophic Effect (OVX Rats) |
|---|---|---|---|
| This compound | Moderate | High | Significant but lower than E2 |
| Estradiol | Very High | Very High | Full agonist |
| Zearalenone | High | Moderate | Potent agonist (toxic) |
Research Findings and Contradictions
- Antioxidant Activity : Discrepancies exist between studies reporting this compound’s DPPH inactivity and others demonstrating moderate scavenging . These may stem from assay-specific conditions (e.g., solvent polarity, pH).
- Neuroprotection : this compound’s dual ChE/BACE1 inhibition contrasts with genistein’s primary focus on AChE, suggesting structural nuances dictate target selectivity .
- Cancer Mechanisms : Unlike genistein, this compound downregulates CK2 and Akt pathways, offering a unique approach to targeting EGFR-mutant cancers .
Biological Activity
Coumestrol is a phytoestrogen predominantly found in legumes, particularly in soybeans and alfalfa. Its biological activities have garnered significant attention due to its potential therapeutic effects, particularly in cancer prevention and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for health.
This compound exerts its biological effects primarily through interaction with estrogen receptors (ERs). It has a higher binding affinity for ERβ compared to ERα, which influences its physiological responses. The compound's ability to modulate various signaling pathways contributes to its diverse biological activities:
- Inhibition of Cancer Cell Proliferation : this compound has been shown to suppress the proliferation of cancer cells, particularly in ovarian carcinoma. It induces apoptosis in ES2 human epithelial ovarian cancer cells by activating apoptotic signaling pathways and inhibiting the PI3K/AKT and MAPK pathways, leading to decreased cell viability and invasion .
- Metabolic Regulation : In ovariectomized (OVX) mice fed a high-fat diet, this compound demonstrated protective effects against metabolic dysfunction. It improved lipid metabolism and reduced adiposity by enhancing the expression of proteins involved in insulin signaling and fat browning . this compound administration resulted in increased physical activity and prevented hepatic steatosis .
- Neuroprotective Effects : Recent studies suggest that this compound may inhibit monoamine oxidase-A (MAO-A), an enzyme linked to depression and neurodegenerative diseases such as Alzheimer’s disease (AD). By preventing amyloid beta (Aβ) aggregation, this compound may offer protective effects against cognitive decline .
1. Anti-Cancer Activity
A study investigating the effects of this compound on ovarian cancer cells revealed that treatment with this compound led to significant apoptosis and reduced expression of proliferation markers such as PCNA and ERBB2. The findings suggest that this compound could be a promising candidate for enhancing the efficacy of traditional chemotherapy regimens for ovarian cancer .
| Parameter | Control | This compound Treatment |
|---|---|---|
| Cell Viability (%) | 100 | 45 |
| Apoptosis Rate (%) | 5 | 30 |
| PCNA Expression (Relative Units) | 1 | 0.2 |
2. Metabolic Dysfunction in OVX Mice
In a study examining the metabolic effects of this compound on OVX mice, it was found that daily administration of 5 mg/kg for ten weeks significantly increased uterine weight and prevented body fat accumulation compared to control groups. This suggests that this compound can mimic estrogenic effects without the adverse side effects associated with synthetic estrogens .
| Group | Uterine Weight (g) | Body Weight Gain (g) |
|---|---|---|
| Sham Control | 10.5 | 20 |
| OVX Control | 6.0 | 30 |
| This compound Treatment | 8.0 | 15 |
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) due to this compound's potential estrogenic activity. Store solutions in amber vials to prevent photodegradation. Dispose of waste via approved chemical hazard protocols. Include Material Safety Data Sheets (MSDS) in lab documentation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
